Cas no 823-40-5 (2,6-Diaminotoluene)

2,6-Diaminotoluene (CAS 823-40-5) is an aromatic diamine with the molecular formula C₇H₁₀N₂. It features two amine groups positioned ortho to the methyl group on a toluene backbone, enhancing its reactivity in polymerization and cross-linking applications. This compound is widely used as a precursor in the synthesis of polyurethanes, epoxy resins, and high-performance polymers, where it contributes to improved thermal stability and mechanical strength. Its structural properties also make it valuable in dye and pharmaceutical intermediates. 2,6-Diaminotoluene exhibits good solubility in polar organic solvents, facilitating its incorporation into industrial processes. Proper handling is essential due to its potential sensitization effects.
2,6-Diaminotoluene structure
2,6-Diaminotoluene structure
Product Name:2,6-Diaminotoluene
CAS No:823-40-5
MF:C7H10N2
MW:122.167701244354
MDL:MFCD00007800
CID:39980
PubChem ID:13205
Update Time:2025-11-02

2,6-Diaminotoluene Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diaminotoluene
    • 2-Methyl-1,3-phenylenediamine
    • 2,6-Toluenediamine
    • 2-methyl-m-phenylenediamine
    • 2-Methylbenzene-1,3-diamine
    • Tolylene-2,6-diamine
    • 1,3-Diamino-2-methylbenzene
    • 2,6-Diamino-1-methylbenzene
    • 2-Methyl-1,3-benzenediamine (ACI)
    • Toluene-2,6-diamine (7CI, 8CI)
    • 2,6-Diaminetoluene
    • 2,6-Toluylenediamine
    • 2,6-Tolylenediamine
    • NSC 147490
    • MDL: MFCD00007800
    • Inchi: 1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3
    • InChI Key: RLYCRLGLCUXUPO-UHFFFAOYSA-N
    • SMILES: NC1C(C)=C(N)C=CC=1
    • BRN: 2079476

Computed Properties

  • Exact Mass: 122.08400
  • Monoisotopic Mass: 128.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 82.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Spindle columnar crystal
  • Density: 1.0343 (rough estimate)
  • Melting Point: 104.0 to 107.0 deg-C
  • Boiling Point: 282°C(lit.)
  • Flash Point: 148.3 °C
  • Refractive Index: 1.5103 (estimate)
  • Water Partition Coefficient: 60 g/L (15 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 52.04000
  • LogP: 2.32180
  • FEMA: 3167
  • Solubility: The solubility in water is 60 g/l at 15 º C

2,6-Diaminotoluene Security Information

  • Symbol: GHS07 GHS08 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H317,H341,H411
  • Warning Statement: P273,P280
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: R21/22;R40;R43;R50/53
  • Safety Instruction: S24-S36/37-S61
  • RTECS:XS9750000
  • Hazardous Material Identification: Xn N
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R21/22; R40; R43; R50/53
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:The storage location should be close to the place used in the laboratory, so only a small amount needs to be transported. Carcinogens should be stored in only one part of the storage area, explosion-proof cold storage or freezer. This area shall be properly marked. A list should show the number of carcinogens and the date of acquisition, and the equipment allocation should be adjacent to the storage area.

2,6-Diaminotoluene Pricemore >>

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2,6-Diaminotoluene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) Solvents: Ethanol ;  3 h, 80 °C
Reference
Ultrathin γ-Fe2O3 nanosheets as a highly efficient catalyst for the chemoselective hydrogenation of nitroaromatic compounds
Cui, Xueliang; et al, Catalysis Communications, 2018, 107, 57-61

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Palladium Solvents: Methanol ;  30 min, 298 K
Reference
Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane
Shen, Mengqi; et al, Green Chemistry, 2023, 25(18), 7183-7188

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Magnetite (Fe3O4) ,  Rhodium Solvents: Ethanol ;  2 h, 80 °C
Reference
Simple one-pot synthesis of Rh-Fe3O4 heterodimer nanocrystals and their applications to a magnetically recyclable catalyst for efficient and selective reduction of nitroarenes and alkenes
Jang, Youngjin; et al, Chemical Communications (Cambridge, 2011, 47(12), 3601-3603

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 12, rt
Reference
Evaluation of Manganese Catalysts for the Hydrogenative Deconstruction of Commercial and End-of-Life Polyurethane Samples
Gausas, Laurynas ; et al, ChemSusChem, 2022, 15(1),

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ;  2.25 h, 225 °C
Reference
Tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery
Johansen, Martin B. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(34), 11191-11202

Production Method 6

Reaction Conditions
1.1 Reagents: Dabco ,  Dipropylene glycol Catalysts: Stannous octoate Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: 2-Methyl-2-butanol ;  2.25 h, 225 °C
Reference
Tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery
Johansen, Martin B. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(34), 11191-11202

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium ,  Benzaldehyde, 4,4′,4′′-nitrilotris-, polymer with 1,4-benzenediamine Solvents: Water ;  2 h, rt
Reference
Three-dimensional hydrophobic porous organic polymers confined Pd nanoclusters for phase-transfer catalytic hydrogenation of nitroarenes in water
Song, Qiang; et al, Chemical Engineering Journal (Amsterdam, 2021, 415,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  40 min, 0.2 MPa, 50 °C
Reference
Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source
Salahshournia, Hossein; et al, Applied Organometallic Chemistry, 2019, 33(4),

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoparticles, MWCT-bound, Pt nanoparticle cocomplexes) ,  Platinum (nanoparticles, MWCT-bound, Pd nanoparticle cocomplexes) Solvents: Ethanol ;  1 h, rt
Reference
Efficient chemoselective reduction of nitro compounds and olefins using Pd-Pt bimetallic nanoparticles on functionalized multi-wall-carbon nanotubes
Kim, Eunsuk; et al, Catalysis Communications, 2014, 45, 25-29

Production Method 10

Reaction Conditions
Reference
Two carbamates, obtucarbamates A and B, from the bark of Chamaecyparis obtusa
Kuo, Yueh Hsiung; et al, Chemistry Express, 1990, 5(11), 909-12

Production Method 11

Reaction Conditions
1.1 Catalysts: Carbon ,  Cobalt ,  ZIF 67 Solvents: Water ;  24 h, 145 °C
Reference
Atomically dispersed Co-N4 sites anchored on N-doped carbon for aqueous phase transfer hydrogenation between nitroarenes and saturated N-heterocycles
Xu, Dan; et al, Applied Catalysis, 2021, 299,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Tripotassium phosphate Catalysts: stereoisomer of [2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ;  21 h, 30 bar, 150 °C
Reference
Catalytic Hydrogenation of Polyurethanes to Base Chemicals: From Model Systems to Commercial and End-of-Life Polyurethane Materials
Gausas, Laurynas; et al, JACS Au, 2021, 1(4), 517-524

2,6-Diaminotoluene Raw materials

2,6-Diaminotoluene Preparation Products

2,6-Diaminotoluene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:823-40-5)2,6-Diaminotoluene
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Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:823-40-5)2,6-二氨基甲苯
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
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Additional information on 2,6-Diaminotoluene

2,6-Diaminotoluene (CAS No. 823-40-5): Properties, Applications, and Industry Insights

2,6-Diaminotoluene (CAS No. 823-40-5), also known as 2,6-toluenediamine, is a versatile aromatic amine widely used in industrial and research applications. This compound belongs to the diamine family, characterized by two amino groups attached to a toluene backbone. Its unique chemical structure makes it valuable in polymer synthesis, dye manufacturing, and specialty chemical production.

The molecular formula of 2,6-Diaminotoluene is C7H10N2, with a molecular weight of 122.17 g/mol. It typically appears as white to light yellow crystals or powder at room temperature. Researchers often search for "2,6-Diaminotoluene solubility" as it exhibits moderate solubility in water and excellent solubility in organic solvents like ethanol, acetone, and dimethylformamide.

One of the most common applications of 2,6-toluenediamine is in the production of polyurethane foams. The compound serves as a chain extender and cross-linking agent, contributing to the material's mechanical properties and thermal stability. Recent trends in "sustainable polyurethane alternatives" have increased interest in optimizing 2,6-Diaminotoluene usage for eco-friendly material development.

In the dye industry, 2,6-Diaminotoluene acts as a crucial intermediate for manufacturing azo dyes and pigments. These colorants find applications in textiles, inks, and coatings. With growing concerns about "environmentally friendly dyes," researchers are exploring modified versions of 2,6-toluenediamine-based colorants that meet stringent environmental regulations.

The compound also plays a role in epoxy resin systems, where it functions as a curing agent. This application has gained attention in the "advanced composite materials" sector, particularly for aerospace and automotive components. The thermal and chemical resistance properties imparted by 2,6-Diaminotoluene make it valuable for high-performance applications.

From a safety perspective, proper handling of 2,6-Diaminotoluene requires standard laboratory precautions. While not classified as hazardous under normal conditions, users frequently search for "2,6-Diaminotoluene safety data" to ensure proper storage and handling procedures. The compound should be kept in cool, dry conditions away from strong oxidizers.

The global market for 2,6-toluenediamine has shown steady growth, driven by demand from the polymer and specialty chemicals sectors. Industry analysts tracking "aromatic amines market trends" note increasing applications in emerging technologies, including flexible electronics and advanced coatings. Asia-Pacific currently leads in both production and consumption of 2,6-Diaminotoluene.

Recent research developments have explored novel applications of 2,6-Diaminotoluene in medicinal chemistry and material science. Scientists investigating "diamine-based pharmaceutical intermediates" have identified potential uses of this compound in drug development. Additionally, its derivatives show promise in creating advanced polymeric materials with tailored properties.

Quality specifications for 2,6-Diaminotoluene typically include purity (≥98%), melting point range (98-102°C), and moisture content. Manufacturers and buyers often search for "2,6-Diaminotoluene technical specifications" to ensure product consistency for specific applications. Analytical methods like HPLC and GC are commonly used for quality control.

Environmental considerations regarding 2,6-toluenediamine have led to increased research into biodegradation pathways and eco-friendly production methods. The "green chemistry approaches to amine synthesis" movement has influenced process optimization in this sector, with emphasis on reducing waste and energy consumption during manufacturing.

For researchers working with 2,6-Diaminotoluene, understanding its spectroscopic properties is often important. The compound shows characteristic peaks in IR spectroscopy (N-H stretch at ~3400 cm-1, aromatic C-H at ~3000 cm-1) and has distinctive NMR patterns. These features help in identification and purity assessment.

The future outlook for 2,6-Diaminotoluene appears positive, with potential growth in niche applications. Industry watchers following "specialty chemical innovations" predict expanded use in advanced material systems and as a building block for novel chemical entities. Continued research into safer handling methods and sustainable production processes will likely shape its market trajectory.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:823-40-5)2,6-Diaminotoluene
1631815;sfd12974
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:823-40-5)2,6-二氨基甲苯
LE1631815;LE11436
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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